molecular formula C12H14IN3 B2882847 benzyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine CAS No. 2138349-18-3

benzyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B2882847
CAS No.: 2138349-18-3
M. Wt: 327.169
InChI Key: UODNUXPWJKANSO-UHFFFAOYSA-N
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Description

benzyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound that features a pyrazole ring substituted with an iodine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials would include a methyl-substituted 1,3-dicarbonyl compound and hydrazine.

    Iodination: The methylpyrazole is then iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the pyrazole ring.

    Alkylation: The iodinated pyrazole is then alkylated with benzylamine to form the final product, this compound. This step typically involves the use of a base, such as potassium carbonate, to facilitate the alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

benzyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group or the phenyl ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

benzyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be employed in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.

    Industrial Applications: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant materials.

Mechanism of Action

The mechanism of action of benzyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors. The iodine atom and the pyrazole ring can interact with the active site of the target protein, leading to inhibition of its activity. The phenylmethanamine moiety can further enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-1-methylpyrazole: A simpler analog lacking the phenylmethanamine moiety.

    N-[(3-Iodo-1-methylpyrazol-4-yl)methyl]-2-methoxyethanamine: A compound with a methoxyethanamine group instead of phenylmethanamine.

    4-Iodo-3-methylpyrazole: Another analog with the iodine atom at a different position on the pyrazole ring.

Uniqueness

benzyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both the iodine-substituted pyrazole ring and the phenylmethanamine moiety. This combination can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3-iodo-1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14IN3/c1-16-9-11(12(13)15-16)8-14-7-10-5-3-2-4-6-10/h2-6,9,14H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODNUXPWJKANSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)I)CNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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